An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile
An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile
Senior Application Scientist Note: This technical guide addresses the chemical intermediate 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile (CAS Number: 239087-10-6) . It is important to note that a comprehensive search for "2-Fluoro-3-(trifluoromethoxy)phenylacetonitrile" did not yield a specific CAS number or sufficient technical data in publicly available scientific databases and chemical supplier catalogs as of early 2026. The compound detailed herein is a close structural analog, substituting the trifluoromethoxy (-OCF3) group with a trifluoromethyl (-CF3) group. This guide has been developed to provide valuable, relevant insights for researchers, scientists, and drug development professionals working with structurally similar fluorinated aromatic building blocks.
Introduction and Strategic Importance
2-Fluoro-3-(trifluoromethyl)phenylacetonitrile is a specialized aromatic nitrile, a class of organic compounds characterized by a -C≡N functional group attached to a phenyl ring. The strategic incorporation of fluorine and a trifluoromethyl group onto the benzene ring imparts unique physicochemical properties that are highly sought after in modern medicinal chemistry. The trifluoromethyl group is a well-established bioisostere for several functional groups and can significantly enhance metabolic stability, lipophilicity, and binding affinity of a drug candidate. The additional fluorine atom further modulates electronic properties and can influence molecular conformation. Consequently, this compound serves as a critical building block in the synthesis of complex molecules, particularly in the development of novel therapeutics and agrochemicals.
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile is presented below. These properties are essential for designing synthetic routes, purification protocols, and formulation strategies.
| Property | Value | Reference |
| CAS Number | 239087-10-6 | [1] |
| Molecular Formula | C₉H₅F₄N | [1] |
| Molecular Weight | 203.14 g/mol | [1] |
| Appearance | Yellow to brown liquid | [1] |
| Boiling Point | 237 °C (lit.) | [1] |
| Density | 1.34 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.45 (lit.) | [1] |
| Flash Point | >230 °F (>110 °C) | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis and Mechanistic Considerations
While specific, detailed reaction protocols from peer-reviewed literature for 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile are not abundant, a general and widely adopted synthetic strategy for phenylacetonitriles involves the cyanation of a corresponding benzyl halide. The causality behind this choice is the high reactivity of benzyl halides towards nucleophilic substitution.
Proposed Synthetic Workflow: Nucleophilic Substitution
The most probable and industrially scalable synthesis route involves the reaction of 2-fluoro-3-(trifluoromethyl)benzyl bromide (or chloride) with a cyanide salt, such as sodium or potassium cyanide.
Caption: Proposed Synthesis of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile.
Step-by-Step Experimental Protocol (Exemplary)
This protocol is a representative example based on standard cyanation procedures for analogous compounds.
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Inert Atmosphere: The reaction vessel is charged with a polar aprotic solvent (e.g., DMSO) and a cyanide salt (e.g., Sodium Cyanide, 1.1 equivalents). The system is then purged with an inert gas (Nitrogen or Argon). This is critical to prevent side reactions involving moisture and oxygen.
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Reagent Addition: 2-Fluoro-3-(trifluoromethyl)benzyl halide (1.0 equivalent) is dissolved in a minimal amount of the reaction solvent and added dropwise to the cyanide solution at room temperature. The dropwise addition helps to control any potential exotherm.
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Reaction Monitoring: The reaction is typically stirred at a slightly elevated temperature (e.g., 40-60 °C) and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
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Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by pouring it into a large volume of water. The aqueous layer is then extracted with an organic solvent (e.g., Ethyl Acetate). This step separates the organic product from inorganic salts and the polar solvent.
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield the final product.
Applications in Drug Discovery and Development
Phenylacetonitrile derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceuticals. The unique substitution pattern of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile makes it a valuable precursor for creating molecules with potential applications in various therapeutic areas.
Role as a Pharmacophore Precursor
The nitrile group can be chemically transformed into other critical functional groups, which is a cornerstone of its utility.
Caption: Key transformations of the phenylacetonitrile moiety.
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Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form 2-fluoro-3-(trifluoromethyl)phenylacetic acid, a common structural motif in non-steroidal anti-inflammatory drugs (NSAIDs).
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Reduction: Catalytic hydrogenation or reduction with agents like lithium aluminum hydride can convert the nitrile to 2-(2-fluoro-3-(trifluoromethyl)phenyl)ethanamine. This primary amine is a key building block for synthesizing receptor ligands, enzyme inhibitors, and other bioactive molecules.
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Cycloaddition: The nitrile group can undergo cycloaddition reactions, for example, with sodium azide to form a tetrazole ring. Tetrazoles are important bioisosteres for carboxylic acids in drug design, often improving metabolic stability and pharmacokinetic profiles.
The trifluoromethyl group (-CF3) is particularly significant in drug design as it can enhance properties like metabolic stability and membrane permeability.[2] Its incorporation into drug candidates has been a successful strategy in numerous FDA-approved drugs.
Safety and Handling
2-Fluoro-3-(trifluoromethyl)phenylacetonitrile is a chemical that must be handled with appropriate safety precautions by trained personnel.
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Hazard Classification: While a specific safety data sheet (SDS) for this exact compound is not available, analogous compounds like 3-fluoro-4-(trifluoromethyl)phenylacetonitrile are classified as toxic if swallowed or in contact with skin, and harmful if inhaled. They can cause serious eye and skin irritation, as well as respiratory irritation.
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Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.
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Handling: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C.[1]
Conclusion
2-Fluoro-3-(trifluoromethyl)phenylacetonitrile stands as a valuable and specialized building block for the synthesis of advanced chemical entities. Its unique combination of a reactive nitrile group and a strategically fluorinated aromatic ring provides a versatile platform for constructing novel compounds with potential applications in pharmacology and materials science. While direct literature on this specific isomer is sparse, its utility can be confidently inferred from the well-established chemistry of its structural analogs. Researchers employing this reagent will benefit from its potential to impart desirable properties such as enhanced metabolic stability and binding affinity to their target molecules.
References
- ChemicalBook. (2025). 2-FLUORO-3-(TRIFLUOROMETHYL)PHENYLACETONITRILE | 239087-10-6.
- Oakwood Chemical. (n.d.). 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile.
- PubChem. (n.d.). 2-(Trifluoromethyl)phenylacetonitrile. National Center for Biotechnology Information.
- Google Patents. (n.d.). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 3-(Trifluoromethyl)phenylacetonitrile.
- Sigma-Aldrich. (n.d.). 3-(Trifluoromethyl)phenylacetonitrile 97%.
- Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
